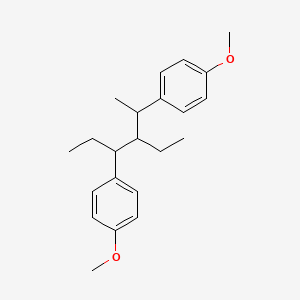
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a chemical compound that is often encountered as a byproduct in the synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the presence of such impurities is crucial for ensuring the quality of pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam typically involves the reaction of 5-chloro-3-methylsulfonamidethiophene-2-carboxylic acid with methyl glycolate in the presence of phosphorus pentachloride and acetonitrile. The reaction is carried out under nitrogen protection at low temperatures (0-5°C) to control the reaction rate and minimize side reactions. The intermediate product is then further processed to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other related compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of lornoxicam and its impurities.
Mécanisme D'action
The mechanism of action of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with similar molecular targets as lornoxicam, such as cyclooxygenase enzymes, which are involved in the production of prostaglandins and thromboxanes. These interactions can potentially influence the anti-inflammatory and analgesic effects of the parent drug .
Comparaison Avec Des Composés Similaires
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam can be compared with other impurities and related compounds in the oxicam class, such as:
Piroxicam Impurity: Similar in structure but differs in the specific functional groups and their positions.
Tenoxicam Impurity: Another related compound with distinct chemical properties.
Meloxicam Impurity: Shares some structural similarities but has unique pharmacological characteristics.
This compound is unique due to its specific synthetic pathway and the conditions under which it is formed. Its presence and concentration in pharmaceutical formulations are critical for ensuring the safety and efficacy of the final product .
Propriétés
IUPAC Name |
2-[(6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O6S3/c1-16-7(10(18)15-12-14-3-4(23-12)11(19)20)8(17)9-5(25(16,21)22)2-6(13)24-9/h2-3,17H,1H3,(H,19,20)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOETXHYETDLBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)









